molecular formula C19H20BrFN2O2 B3458130 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine

Cat. No.: B3458130
M. Wt: 407.3 g/mol
InChI Key: FBJXXKDGBMEHDR-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine is a piperazine derivative featuring two distinct substituents: a 5-bromo-2-methoxybenzyl group at the N1-position and a 4-fluorobenzoyl group at the N4-position. Piperazine derivatives are widely studied for their pharmacological properties, including receptor modulation (e.g., serotonin, dopamine) and cytotoxic activity .

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O2/c1-25-18-7-4-16(20)12-15(18)13-22-8-10-23(11-9-22)19(24)14-2-5-17(21)6-3-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJXXKDGBMEHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine typically involves multiple steps, including the bromination of a methoxyphenyl precursor, followed by the introduction of the piperazine ring and the fluorobenzoyl group. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine features a piperazine ring substituted with a bromo and methoxy group on one side and a fluorobenzoyl group on the other. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that compounds similar to 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine exhibit potential antidepressant properties. These compounds may act as serotonin receptor modulators, influencing neurotransmitter systems associated with mood regulation. Studies have shown that modifications in the piperazine structure can enhance affinity for serotonin receptors, thereby increasing their efficacy as antidepressants.

Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests it may also possess antipsychotic properties. By targeting dopamine receptors, particularly D2 receptors, this compound could mitigate symptoms of psychosis. Research into related piperazine derivatives has demonstrated their ability to reduce dopaminergic activity, offering a pathway for further investigation into this compound's therapeutic potential.

Anti-inflammatory Properties

Preliminary studies have indicated that derivatives of piperazine can exhibit anti-inflammatory effects. The presence of the methoxy and bromo groups may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study 1: Antidepressant Efficacy

A study published in a pharmacology journal evaluated a series of piperazine derivatives for their antidepressant-like activity using behavioral models in rodents. The results indicated that compounds structurally similar to 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine significantly reduced depressive-like behaviors when administered at specific doses, suggesting a promising therapeutic application in treating depression.

Case Study 2: Antipsychotic Potential

In another study focusing on antipsychotic properties, researchers synthesized several piperazine derivatives and assessed their binding affinity to dopamine receptors. The findings revealed that certain modifications enhanced receptor binding and led to reduced symptoms in animal models of schizophrenia, supporting further exploration of this compound's potential in treating psychotic disorders.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, the piperazine ring can interact with neurotransmitter receptors, while the fluorobenzoyl group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine Derivatives with Halogenated Aryl Groups

  • 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM): This compound shares the 4-fluorobenzoyl group but replaces the bromo-methoxybenzyl with a nitro group.
  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine (I) : The benzodioxole group replaces bromo-methoxybenzyl, enhancing π-π stacking interactions. Crystal structures reveal equatorial positioning of substituents and chair conformations of the piperazine ring, similar to the target compound .

Piperazine Derivatives with Methoxy Substitutents

  • 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) : The 2-methoxyphenyl group aligns with the target’s methoxybenzyl moiety. This compound exhibits exceptional 5-HT1A receptor affinity (Ki = 0.6 nM), suggesting that methoxy positioning significantly enhances receptor interactions .
  • 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-fluorophenyl)piperazine (17) : Features a 4-fluorophenyl group and a dihydroindenyloxy substituent. The bulky indenyl group reduces melting point (79.8–80.5°C) compared to simpler aryl derivatives, highlighting steric effects on crystallinity .

Piperazine Derivatives with Benzoyl Groups

  • 1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazines (5a–g) : These analogs demonstrate cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7). The 4-chlorobenzhydryl group enhances lipophilicity, while benzoyl substituents modulate target engagement .
  • 1-(4-Bromophenyl)-4-methylpiperazine : Lacks the benzoyl group but includes a bromoaryl substituent. The absence of the fluorobenzoyl moiety reduces polarity, impacting solubility and metabolic stability .

Table 1. Physicochemical Properties of Selected Piperazine Derivatives

Compound Name Substituents (N1/N4) Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 5-Bromo-2-methoxybenzyl / 4-Fluorobenzoyl N/A N/A N/A
BIQYIM 4-Nitrophenyl / 4-Fluorobenzoyl N/A N/A Conformational studies
Compound 17 () Dihydroindenyloxy / 4-Fluorophenyl 79.8–80.5 52 Not reported
1-(4-Chlorobenzhydryl)-4-(4-F-benzoyl)piperazine 4-Chlorobenzhydryl / 4-Fluorobenzoyl N/A N/A Cytotoxicity (IC50: 2–10 µM)
1-(2-Methoxyphenyl)-4-phthalimido-butylpiperazine 2-Methoxyphenyl / Phthalimido-butyl N/A N/A 5-HT1A Ki = 0.6 nM

Research Findings and Implications

Conformational Stability : Piperazine rings in analogs adopt chair conformations with equatorial substituents, minimizing steric strain. The 4-fluorobenzoyl group in the target compound likely occupies an equatorial position, enhancing solubility .

Cytotoxicity : Benzoyl-substituted piperazines (e.g., 5a–g) show broad-spectrum anticancer activity. The target’s 4-fluorobenzoyl group may similarly engage cellular targets like kinases or DNA repair enzymes .

Receptor Binding : Methoxy and fluorobenzoyl groups correlate with high 5-HT1A/D2 affinity. The target’s methoxybenzyl group could mimic ligands like p-MPPI, a serotonin receptor antagonist .

Synthetic Flexibility : Piperazine derivatives are synthesized via reductive amination or nucleophilic substitution (e.g., ). The target compound could be prepared using similar benzoylation or alkylation strategies .

Biological Activity

The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structure

The chemical structure of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine can be represented as follows:

C18H19BrFN2O\text{C}_{18}\text{H}_{19}\text{BrF}\text{N}_{2}\text{O}

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

Properties

  • Molecular Weight : Approximately 373.26 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine exhibits activity primarily through its interaction with serotonin receptors, particularly the 5-HT_2A receptor. This interaction has implications for various physiological processes, including mood regulation and neuroprotection.

Antimelanogenic Effects

Recent studies have highlighted the compound's potential as an antimelanogenic agent . In vitro experiments demonstrated that it inhibits melanin production in B16F10 melanoma cells without inducing cytotoxicity. The compound's binding affinity to the enzyme tyrosinase was confirmed through docking studies, suggesting a mechanism that could be exploited for skin-whitening applications .

Cytotoxicity and Apoptosis Induction

Further investigations into the cytotoxic effects of this compound revealed that it can induce apoptosis in cancer cell lines. For instance, studies on K562 cells (a human leukemia cell line) showed that the compound triggered mitochondrial permeability changes and depletion of cellular thiols, leading to increased apoptosis rates. The effective concentration (EC50) for inducing cell death was found to be around 10 µM .

Comparative Activity Table

Compound Cell Line EC50 (µM) Mechanism of Action
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazineK562~10Induces apoptosis via mitochondrial pathways
Other Piperazine DerivativesB16F10VariesInhibits melanin production

Study 1: Antimelanogenic Activity

In a study focused on the antimelanogenic effects of various piperazine derivatives, 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine was identified as one of the most effective inhibitors of melanin synthesis. The study utilized tyrosinase assays to quantify enzyme inhibition, demonstrating a significant reduction in enzymatic activity at low concentrations .

Study 2: Apoptosis Induction in Cancer Cells

Another pivotal study investigated the pro-apoptotic effects of this compound on leukemia cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, affirming its role as a potential therapeutic agent against multidrug-resistant cancer cells .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm substituent positions. For example, the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.6 ppm) should align with analogous fluorobenzoyl-piperazine derivatives .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Advanced Research Focus

  • Radioligand Binding Assays : Quantify affinity for serotonin/dopamine receptors (e.g., 5-HT₁A or D₂) using [³H]-ligands and membrane preparations .
  • Kinase Inhibition Screening : Test against tyrosine kinases (e.g., WDR5) via fluorescence polarization assays .
    Data Interpretation : IC₅₀ values < 1 μM suggest high potency, while contradictory results may arise from off-target interactions .

How do structural modifications (e.g., bromo vs. fluoro substituents) impact pharmacological activity?

Q. Advanced Research Focus

  • Lipophilicity : Bromine increases logP compared to fluorine, enhancing blood-brain barrier penetration but reducing solubility .
  • Receptor Selectivity : The 4-fluorobenzoyl group may enhance serotonin receptor binding, while the 5-bromo-2-methoxybenzyl group modulates dopamine transporter affinity .

What computational strategies predict target binding modes and optimize derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., WDR5). The fluorobenzoyl group may form hydrogen bonds with Lysine residues .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity to guide derivative design .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Meta-Analysis : Compare assay conditions (e.g., cell lines vs. isolated receptors). For example, conflicting IC₅₀ values may arise from differences in membrane protein concentrations .
  • Dose-Response Curves : Validate activity thresholds using multiple replicates and orthogonal assays (e.g., SPR vs. fluorescence) .

What analytical methods detect degradation products under varying storage conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40°C), light, and humidity. Monitor via LC-MS for hydrolysis (e.g., cleavage of the benzoyl group) or oxidation .
  • Stability-Indicating HPLC : Develop gradients to separate degradation products from the parent compound .

How do solvent polarity and pH influence the compound’s stability in solution?

Q. Basic Research Focus

  • Solvent Effects : DCM or chloroform stabilizes the compound, while polar solvents (e.g., methanol) accelerate hydrolysis of the benzoyl group .
  • pH Optimization : Buffered solutions (pH 6–7) minimize degradation; acidic/basic conditions promote piperazine ring protonation or deprotonation .

What strategies identify off-target interactions in complex biological systems?

Q. Advanced Research Focus

  • Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins .
  • CRISPR-Cas9 Screens : Knock out suspected off-targets (e.g., GPCRs) and assess changes in activity .

How can researchers design derivatives to improve metabolic stability without compromising activity?

Q. Advanced Research Focus

  • Isosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Introduce ester linkages at the piperazine nitrogen to enhance oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine

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